molecular formula C16H19N3O3S B2713930 Methyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1235205-09-0

Methyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B2713930
CAS No.: 1235205-09-0
M. Wt: 333.41
InChI Key: VZLBITGSODJWTM-UHFFFAOYSA-N
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Description

Methyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core substituted with a benzo[d]thiazole-2-carboxamido methyl group and a methyl carboxylate moiety. The benzo[d]thiazole ring is a heterocyclic aromatic system known for its role in medicinal chemistry, particularly in kinase inhibition and antimicrobial activity . The piperidine scaffold contributes to conformational flexibility, enabling interactions with biological targets such as G protein-coupled receptors (GPCRs) or enzymes .

Properties

IUPAC Name

methyl 4-[(1,3-benzothiazole-2-carbonylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-22-16(21)19-8-6-11(7-9-19)10-17-14(20)15-18-12-4-2-3-5-13(12)23-15/h2-5,11H,6-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLBITGSODJWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate typically involves a multi-step process. One common method starts with the preparation of the benzo[d]thiazole-2-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂). This acid chloride is then reacted with piperidine-1-carboxylate in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress using techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzo[d]thiazole moiety can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Benzothiazole derivatives, including methyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate, have exhibited potent antimicrobial properties. Research indicates that compounds containing the benzothiazole moiety show significant activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study demonstrated that derivatives similar to this compound displayed minimum inhibitory concentration (MIC) values as low as 4 μg/mL against Staphylococcus aureus and Escherichia coli . This suggests a promising potential for these compounds in treating bacterial infections.

Compound NameMIC (μg/mL)Target Pathogen
Compound A4S. aureus
Compound B16E. coli
Compound C8Pseudomonas aeruginosa

Anticancer Properties

Recent investigations have revealed that benzothiazole derivatives possess anticancer activity, making them potential candidates for cancer therapy. The ability of these compounds to inhibit tumor growth and induce apoptosis in cancer cells has been documented.

Case Study: Inhibition of Cancer Cell Proliferation

Research highlighted the efficacy of benzothiazole-based compounds in inhibiting the proliferation of various cancer cell lines. For instance, a derivative showed significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 10 μM .

Cell LineIC50 (μM)Mechanism of Action
MCF-710Induction of apoptosis
HeLa15Cell cycle arrest
A54912Inhibition of cell migration

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various studies, indicating its potential use in treating inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Activity

In an animal model, administration of a related compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 after induced inflammation . This positions benzothiazole derivatives as promising candidates for further development in anti-inflammatory therapies.

ParameterControl GroupTreated Group
TNF-alpha (pg/mL)20050
IL-6 (pg/mL)15030

Mechanism of Action

The mechanism of action of Methyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzo[d]thiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core scaffolds, substituents, and biological relevance. Below is a detailed comparison using data inferred from the provided evidence and general medicinal chemistry principles.

Core Scaffold and Substituent Analysis
Compound Name Core Structure Key Substituents Synthesis Yield (if reported) Biological Relevance (Inferred)
Methyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate (Target) Piperidine Benzo[d]thiazole-2-carboxamido methyl, methyl carboxylate Not reported Potential kinase/modulator activity
(3S,4R)-tert-butyl 4-(3-((2-(1H-pyrazol-4-yl)ethyl)carbamoyl)-4-fluorophenyl)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)piperidine-1-carboxylate (13ay) Piperidine Benzo[d][1,3]dioxole, fluorophenyl, pyrazole 36% GPCR kinase 2 (GRK2) inhibition
(E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide (II) Benzodioxine-thiadiazole Thiosemicarbazide, dihydrobenzodioxine Not reported Antimicrobial/antioxidant applications

Key Observations :

Piperidine vs. Benzodioxine-Thiadiazole Cores :

  • The target compound’s piperidine core (flexible, sp³-hybridized) contrasts with the rigid, planar benzodioxine-thiadiazole system in Compound II . Piperidine derivatives are more suited for interacting with 3D protein pockets (e.g., GPCRs), whereas fused aromatic systems like benzodioxine-thiadiazole may favor planar binding (e.g., DNA intercalation).
  • The methyl carboxylate group in the target compound enhances solubility compared to tert-butyl carbamates in Compound 13ay, which prioritize lipophilicity for membrane penetration .

Substituent Impact on Bioactivity :

  • Benzo[d]thiazole vs. Benzo[d][1,3]dioxole : The thiazole ring’s sulfur atom in the target compound may improve electron-deficient interactions (e.g., hydrogen bonding with kinases) compared to the oxygen-rich dioxole in Compound 13ay, which could enhance π-π stacking with aromatic residues .
  • Pyrazole vs. Thiosemicarbazide : Compound 13ay’s pyrazole moiety is a common pharmacophore in kinase inhibitors, while the thiosemicarbazide in Compound II is associated with metal chelation and redox activity .
Hypothetical Pharmacological Profiles
Property Target Compound Compound 13ay Compound II
Solubility Moderate (carboxylate ester) Low (tert-butyl group) Low (aromatic thiadiazole)
Target Selectivity Kinases, GPCRs (predicted) GRK2-selective Antimicrobial targets
Metabolic Stability Ester hydrolysis likely Stable (tert-butyl protection) Prone to oxidative degradation

Biological Activity

Methyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine core substituted with a benzo[d]thiazole moiety, which is known for its diverse biological activities. The structure can be represented as follows:

C16H18N2O3S\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. The compound has demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.

  • In Vitro Studies : In a study assessing the antibacterial activity against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) in the range of 1.56 to 25 mg/mL, indicating moderate to potent activity (Table 1) .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus1.56
Escherichia coli3.125
Pseudomonas aeruginosa6.25

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively studied, with several compounds showing promising cytotoxic effects against various cancer cell lines. This compound was evaluated for its cytotoxicity against human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia).

  • Case Study : In a study involving the compound, it was found to have an IC50 value less than that of doxorubicin against both cell lines, suggesting significant anticancer activity (Table 2) .
Cell LineIC50 (µM)Reference Drug IC50 (µM)
A431<1015
Jurkat<1012

The proposed mechanism of action for this compound involves the inhibition of bacterial topoisomerases, which are critical for DNA replication and transcription. This inhibition leads to cell death in susceptible bacterial strains .

Structure-Activity Relationship (SAR)

Research on related benzothiazole compounds indicates that modifications at specific positions on the benzothiazole ring can enhance biological activity. For instance, substituents such as halogens or electron-donating groups significantly affect potency .

Q & A

Q. What are the common synthetic routes for preparing Methyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate?

The compound is synthesized via coupling reactions between benzo[d]thiazole-2-carboxylic acid derivatives and piperidine intermediates. For example:

  • Stepwise coupling : React benzyl 4-(aminomethyl)piperidine-1-carboxylate with activated thiazole-carboxylic acid derivatives (e.g., using EDCI/HOBt or cesium carbonate as a base in DMF at 100°C). Yield optimization requires stoichiometric control (1:1.2 molar ratio of amine to acid) .
  • Key reagents : Cesium carbonate (base), DMF (solvent), and heating (2–24 hours) are critical for amide bond formation .

Q. How is the structural integrity of this compound validated?

  • 1H/13C NMR : Confirm the presence of piperidine (δ ~3.4–4.0 ppm for N-CH2), benzo[d]thiazole (δ ~7.5–8.5 ppm for aromatic protons), and methyl ester (δ ~3.7 ppm) .
  • HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 375.1 for related analogs) .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in reaction yields during synthesis?

Discrepancies in yields (e.g., 6% vs. 94% for similar reactions) may arise from:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines, improving coupling efficiency .
  • Catalyst selection : Transitioning from cesium carbonate to stronger bases (e.g., DBU) may suppress side reactions like ester hydrolysis .
  • Data-driven approach : Systematic screening of reaction conditions (time, temperature, stoichiometry) using DoE (Design of Experiments) is recommended .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Molecular dynamics (MD) simulations : Study ligand-receptor interactions (e.g., with monoacylglycerol lipase (MAGL) using AMBER or CHARMM force fields). Optimize piperidine-thiazole conformation for binding pocket compatibility .
  • Docking studies : Prioritize derivatives with hydrogen-bonding motifs (e.g., carbonyl groups interacting with MAGL Ser122) .

Q. What methodologies are employed to evaluate inhibitory activity against enzymatic targets like MAGL?

  • In vitro assays :
    • Substrate hydrolysis : Monitor hydrolysis of 4-nitrophenyl acetate by MAGL in the presence of inhibitors (IC50 determination) .
    • Radioactive tracing : Use [11C]-labeled analogs (e.g., SAR127303) for PET imaging to assess target engagement in vivo .
  • SAR analysis : Modify the benzo[d]thiazole or piperidine moieties to balance potency (e.g., IC50 < 10 nM) and selectivity over FAAH .

Q. How can researchers address low solubility or stability in biological assays?

  • Prodrug strategies : Introduce hydrolyzable groups (e.g., tert-butyl esters) to enhance membrane permeability, which are cleaved intracellularly .
  • Formulation optimization : Use cyclodextrin-based carriers or PEGylation to improve aqueous solubility .

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